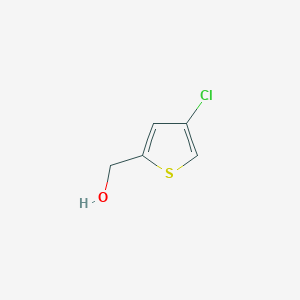

(4-Chlorothiophen-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITLTSGBFHFCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233280-30-3 | |

| Record name | (4-chlorothiophen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (4-Chlorothiophen-2-yl)methanol

CAS Number: 233280-30-3

This technical guide provides a comprehensive overview of (4-Chlorothiophen-2-yl)methanol, a halogenated thiophene derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its applications as a key building block in the creation of bioactive molecules.

Chemical and Physical Properties

This compound is a sulfur-containing heterocyclic compound. The presence of a chlorine atom and a hydroxymethyl group on the thiophene ring imparts specific reactivity and properties that make it a valuable intermediate in organic synthesis. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 233280-30-3 | [1] |

| Molecular Formula | C₅H₅ClOS | [1][2] |

| Molecular Weight | 148.61 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Not explicitly stated in search results | |

| Melting Point | Not explicitly stated in search results | |

| Boiling Point | Not explicitly stated in search results | |

| Solubility | Not explicitly stated in search results | |

| XlogP (Computed) | 1.4 | [1][2] |

| Topological Polar Surface Area | 29.5 Ų |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific experimental spectra were not available in the search results, typical chemical shifts and absorption ranges for similar structures are well-established.

| Spectroscopy Type | Expected Key Features |

| ¹H NMR | Signals corresponding to the two aromatic protons on the thiophene ring, a singlet or doublet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton. The coupling constants between the aromatic protons would be indicative of their relative positions. |

| ¹³C NMR | Resonances for the four carbon atoms of the thiophene ring (two substituted and two unsubstituted) and one for the methylene carbon. The chemical shifts would be influenced by the electronegativity of the chlorine and oxygen atoms. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic ring would appear around 3100 cm⁻¹. C-S stretching vibrations are typically observed in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z 148 and 150 in an approximate 3:1 ratio, characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) or a chlorine atom. |

Experimental Protocols: Synthesis

This compound can be synthesized through the reduction of a suitable precursor, such as 4-chlorothiophene-2-carboxaldehyde. A general experimental protocol for such a reduction is outlined below. This protocol is representative and may require optimization based on laboratory conditions and available reagents.

Reaction: Reduction of 4-chlorothiophene-2-carboxaldehyde

Reagents and Materials:

-

4-chlorothiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable alcohol as solvent)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other drying agent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-chlorothiophene-2-carboxaldehyde in methanol. The flask should be cooled in an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride to the cooled solution in small portions. The temperature should be maintained at 0-5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) multiple times.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Evaporation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization, if necessary.

Below is a conceptual workflow for this synthesis.

Applications in Drug Development

Thiophene-containing compounds are prevalent in medicinal chemistry due to their ability to act as bioisosteres for phenyl groups and their versatile reactivity, which allows for the synthesis of a wide array of derivatives. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

While specific drug candidates synthesized directly from this compound were not identified in the search results, the thiophene scaffold is a core component of numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase.

The logical relationship for the utilization of this compound as a building block in the synthesis of a hypothetical kinase inhibitor is depicted below.

This diagram illustrates how the initial starting material can be chemically modified and then coupled with other molecular fragments to generate a more complex molecule with the potential to inhibit kinase activity. The thiophene ring can serve as a key pharmacophoric element that interacts with the target protein.

Safety Information

This compound is associated with several hazard classifications. Appropriate safety precautions should be taken when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This technical guide provides a summary of the available information on this compound. Further research may be required to obtain more detailed experimental data and to fully explore its potential in drug discovery and development.

References

Technical Guide: Physical Properties of (4-Chlorothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative of interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of the available computed physical data for this compound and outlines detailed experimental protocols for the determination of its key physical properties. Due to a lack of available experimental data in peer-reviewed literature and commercial supplier documentation, this guide emphasizes the established methodologies for characterizing such compounds.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C5H5ClOS | PubChem[1] |

| Molecular Weight | 148.61 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.4 | PubChem[1] |

| Topological Polar Surface Area | 48.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 147.9749636 Da | PubChem[1] |

| Monoisotopic Mass | 147.9749636 Da | PubChem[1] |

Experimental Protocols

The following sections detail standard experimental methodologies for determining the primary physical properties of a novel or uncharacterized organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[2]

-

Capillary tubes (sealed at one end)[4]

-

Spatula

-

Mortar and pestle (if the sample consists of large crystals)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[3]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4][5]

-

Place the capillary tube into the heating block of the melting point apparatus.[2]

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as the estimated melting point is approached.[2]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[2][6]

-

A sharp melting range (typically 1-2°C) is indicative of a pure compound.[2]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.[7][8][9]

Apparatus:

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or silicone oil for the heating bath

Procedure (Thiele Tube Method):

-

Place a small amount (a few milliliters) of liquid this compound into a small test tube.[7][9]

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.[7][8]

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube filled with a heating oil.[10]

-

Gently heat the side arm of the Thiele tube.[10]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[10]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.[11][12]

Apparatus:

-

Pycnometer or a volumetric flask (e.g., 1 mL or 5 mL)[11]

-

Analytical balance

-

Pipette

Procedure:

-

Carefully clean and dry a pycnometer or a small volumetric flask.

-

Weigh the empty, dry container on an analytical balance and record the mass.[11]

-

Fill the container to the calibration mark with this compound, ensuring there are no air bubbles.

-

Weigh the filled container and record the mass.

-

The mass of the liquid is the difference between the filled and empty container masses.

-

The volume of the liquid is the calibrated volume of the pycnometer or flask.

-

Calculate the density using the formula: Density = Mass / Volume.[11][12]

-

The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.[12]

Solubility Assessment

Determining the solubility of a compound in various solvents provides insight into its polarity and potential for use in different solvent systems.[13][14][15][16]

Apparatus:

-

Small test tubes

-

Graduated cylinder or pipettes

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, 5% aqueous HCl, 5% aqueous NaOH)[13][14]

Procedure:

-

Place a small, measured amount of this compound (e.g., 10 mg of solid or 20 µL of liquid) into a series of small test tubes.

-

To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.[17]

-

Vigorously shake or vortex each tube for a set period (e.g., 1-2 minutes).[14]

-

Observe whether the compound has dissolved completely, partially, or not at all.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

-

For aqueous solutions, the pH can be checked to see if the compound is acidic or basic.[15]

Mandatory Visualization

The following diagram illustrates a general workflow for the characterization of a newly synthesized chemical compound, such as this compound.

References

- 1. This compound | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. uoanbar.edu.iq [uoanbar.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.ws [chem.ws]

An In-depth Technical Guide to the Molecular Structure of (4-Chlorothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic pathway. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines publicly available computed data with established principles of organic chemistry to serve as a foundational resource for researchers. This document summarizes key molecular identifiers, computed properties, and safety information, and presents a logical workflow for its synthesis.

Molecular Identity and Structure

This compound is characterized by a thiophene ring substituted with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position. Its fundamental molecular details are crucial for identification and characterization in a laboratory setting.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₅H₅ClOS | PubChem[1] |

| SMILES | C1=C(SC=C1Cl)CO | PubChem[1][2] |

| InChI Key | ZITLTSGBFHFCOG-UHFFFAOYSA-N | PubChem[1][2] |

| CAS Number | 233280-30-3 | PubChem[1] |

Physicochemical and Computed Properties

Quantitative data regarding the physical and chemical properties of this compound are primarily based on computational models. These predicted values offer valuable insights for experimental design and computational studies.

| Property | Value | Unit | Source |

| Molecular Weight | 148.61 | g/mol | PubChem[1] |

| Monoisotopic Mass | 147.9749636 | Da | PubChem[1][2] |

| XLogP3 | 1.4 | PubChem[1][2] | |

| Hydrogen Bond Donor Count | 1 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |

| Rotatable Bond Count | 1 | PubChem[1] | |

| Exact Mass | 147.9749636 | Da | PubChem[1] |

| Topological Polar Surface Area | 41.5 | Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] | |

| Formal Charge | 0 | PubChem[1] | |

| Complexity | 126 | PubChem[1] |

Experimental Data

As of the date of this publication, a thorough search of scientific literature did not yield specific, publicly available experimental data for this compound, including Nuclear Magnetic Resonance (NMR) spectra or X-ray crystallography studies. Therefore, precise, experimentally determined bond lengths and angles for this molecule cannot be provided. Researchers are encouraged to perform their own analytical characterizations.

Synthesis Protocol: A Plausible Workflow

Hypothetical Experimental Protocol: Reduction of 4-Chloro-2-thiophenecarboxylic Acid

-

Reaction Setup: To a solution of 4-chloro-2-thiophenecarboxylic acid in an anhydrous ether solvent such as tetrahydrofuran (THF), add a suitable reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: After the addition of the reducing agent, the reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C to decompose any excess reducing agent.

-

Workup and Isolation: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Signaling Pathways and Biological Activity

There is currently no available information in the scientific literature detailing the involvement of this compound in specific biological signaling pathways or its broader pharmacological activity. As a small molecule, it would typically be investigated as a potential ligand for specific biological targets or as a building block for more complex bioactive molecules.

Safety and Handling

Based on GHS classifications, this compound is associated with several hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Source: PubChem[1]

Conclusion

This technical guide consolidates the currently available information on the molecular structure and computed properties of this compound. While there is a notable absence of specific experimental data in the public domain, the provided information serves as a valuable starting point for researchers. The hypothetical synthesis workflow offers a practical approach for its preparation in a laboratory setting. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug discovery and materials science.

References

An In-depth Technical Guide on the Solubility of (4-Chlorothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (4-Chlorothiophen-2-yl)methanol, a compound of interest in chemical and pharmaceutical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established experimental protocols for determining the solubility of sparingly soluble organic compounds. These methodologies are detailed to enable researchers to generate precise and reliable solubility data. Additionally, this guide explores the known biological activities of structurally related thiophene derivatives to provide context for the potential relevance of this compound in drug discovery, including a representative signaling pathway.

Introduction to this compound

This compound is a substituted thiophene derivative. Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry, known for their diverse biological activities.[1][2] The physicochemical properties of such compounds, particularly solubility, are critical for their application in drug development, as solubility influences bioavailability, formulation, and efficacy.[3][4]

Solubility Data for this compound

As of the date of this publication, a comprehensive search of scientific literature and chemical databases has not yielded specific quantitative solubility data for this compound in various solvents. The following table is provided as a template for researchers to populate once experimental data has been generated using the protocols outlined in this guide.

Table 1: Solubility of this compound in Various Solvents (Template)

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Water | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Methanol | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| Acetonitrile | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | |

| Dichloromethane | 25 | Data not available | Data not available | |

| Ethyl Acetate | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and accurate technique for determining thermodynamic solubility.[5][6][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then measured.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, buffers of various pH)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[6]

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved solute from the undissolved solid, either centrifuge the sample at high speed or filter it using a syringe filter chemically compatible with the solvent.[6]

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.[8]

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes in volatile solvents.[9][10]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Materials:

-

Saturated solution of this compound (prepared as in the shake-flask method)

-

Evaporating dish or pre-weighed glass vial

-

Analytical balance

-

Pipette

-

Oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution and separate the supernatant as described in the shake-flask method.

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Pipette a precise volume (e.g., 10 mL) of the clear saturated solution into the evaporating dish.

-

Weigh the dish with the solution (W₂).

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solute and sufficient to vaporize the solvent. Ensure the compound is thermally stable at the chosen temperature.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it again (W₃). Repeat the drying and weighing process until a constant weight is achieved.[4]

-

The mass of the solute is (W₃ - W₁), and the mass of the solvent is (W₂ - W₃). The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.[9]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and specific method for quantifying the concentration of a solute in a saturated solution.[11][12]

Principle: A saturated solution is prepared, filtered, and diluted. The concentration is then determined by comparing the peak area of the analyte to a standard calibration curve.

Procedure:

-

Prepare a saturated solution of this compound as described in the shake-flask method.

-

Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent.

-

Develop an appropriate HPLC method (select column, mobile phase, flow rate, and detector wavelength) that provides good separation and a sharp peak for the analyte.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Filter an aliquot of the saturated solution and dilute it to fall within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Calculate the solubility of the original saturated solution by applying the dilution factor.[13]

Potential Biological Activity of Thiophene Derivatives

While the specific biological activity of this compound is not extensively documented, the broader class of thiophene derivatives exhibits a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[14][15][16] For instance, some novel thiophene derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as AKT and MAPK.[17]

Representative Signaling Pathway: Thiophene Derivative-Induced Apoptosis

The following diagram illustrates a potential mechanism by which a thiophene derivative could induce apoptosis in cancer cells, based on published research on related compounds.[15][17]

Caption: Hypothetical signaling pathway for thiophene-induced apoptosis.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. Although specific solubility data for this compound are not currently available, the detailed experimental protocols provided herein offer a clear path for its determination. The shake-flask, gravimetric, and HPLC-based methods are robust techniques that can yield high-quality, reproducible data essential for drug development and other research applications. Furthermore, the exploration of the biological activities of related thiophene compounds provides a valuable context for future investigations into the therapeutic potential of this compound.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. enamine.net [enamine.net]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. improvedpharma.com [improvedpharma.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. pubs.acs.org [pubs.acs.org]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of (4-Chlorothiophen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for (4-Chlorothiophen-2-yl)methanol (CAS No. 233280-30-3). Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and computed spectral information alongside standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Compound Overview

This compound is a substituted thiophene derivative with the molecular formula C₅H₅ClOS and a molecular weight of 148.61 g/mol .[1] Its structure consists of a thiophene ring chlorinated at the 4-position and substituted with a hydroxymethyl group at the 2-position. This combination of a heterocyclic aromatic ring, a halogen, and a primary alcohol functional group results in a unique spectroscopic fingerprint.

Predicted and Computed Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), typical Infrared (IR) absorption frequencies, and computed Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 | s | 1H | Thiophene H-5 |

| ~6.9 | s | 1H | Thiophene H-3 |

| ~4.7 | s | 2H | -CH₂OH |

| ~2.5 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Thiophene C-2 |

| ~128 | Thiophene C-4 |

| ~125 | Thiophene C-5 |

| ~122 | Thiophene C-3 |

| ~60 | -CH₂OH |

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (alcohol) |

| 3150-3050 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1500-1400 | Medium-Strong | C=C stretch (thiophene ring) |

| ~1200-1000 | Strong | C-O stretch (primary alcohol) |

| ~800-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The following mass spectrometry data is based on computed values for various adducts of this compound.[2]

Table 4: Computed Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Computed m/z |

| [M]⁺ | 147.97441 |

| [M+H]⁺ | 148.98224 |

| [M+Na]⁺ | 170.96418 |

| [M-H]⁻ | 146.96768 |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Reference the spectrum to the deuterated solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) or prepare a solution in a suitable solvent (e.g., CCl₄) and use a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), an analyzer with high mass accuracy (e.g., TOF, Orbitrap) is used to determine the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

(4-Chlorothiophen-2-yl)methanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and handling information for (4-Chlorothiophen-2-yl)methanol (CAS No. 233280-30-3). Due to the limited availability of specific toxicological data for this compound, this guide emphasizes a precautionary approach based on its Globally Harmonized System (GHS) classification and general principles for handling chlorinated organic compounds and research chemicals with unknown toxicity. This document is intended to be a resource for laboratory personnel to conduct risk assessments and implement appropriate safety controls.

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 233280-30-3 |

| Molecular Formula | C₅H₅ClOS |

| Molecular Weight | 148.61 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Hazard Identification and Classification

The primary source of hazard information for this compound is its GHS classification as provided in the PubChem database.[1] It is crucial to note that this classification is based on notifications to the ECHA C&L Inventory and may not be derived from comprehensive toxicological studies.

GHS Hazard Summary Table [1]

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | Category 3 | Warning | H335: May cause respiratory irritation |

Precautionary Statements [1]

A comprehensive list of precautionary statements is provided in the PubChem database. Key recommendations include:

-

Prevention (P2xx): Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response (P3xx): IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage (P4xx): Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal (P5xx): Dispose of contents/container to an approved waste disposal plant.

Toxicological Data: A Critical Data Gap

Extensive searches for specific toxicological data for this compound, including LD50 (oral, dermal), LC50 (inhalation), detailed skin and eye irritation studies, and assessments of carcinogenicity, mutagenicity, and reproductive toxicity, did not yield any specific results for this compound.

Therefore, in the absence of specific data, it is prudent to treat this compound as a substance with unknown long-term health effects and to handle it with a high degree of caution. The safety protocols outlined in this guide are based on this principle and the available GHS hazard information.

Experimental Protocols and Methodologies

No specific experimental protocols for the safety assessment of this compound were found in the public domain. Standard OECD guidelines for the testing of chemicals would be the appropriate starting point for any future toxicological evaluation.

Safe Handling and Storage

Given the identified hazards and the lack of comprehensive toxicological data, the following handling and storage procedures are recommended.

5.1. Engineering Controls

-

All work with this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure adequate ventilation in all storage and handling areas.

-

Safety showers and eyewash stations must be readily accessible and tested regularly.

5.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

-

Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Glove integrity should be checked before each use.

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

5.3. Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or apply cosmetics in areas where this chemical is handled or stored.

-

Contaminated work clothing should be removed and laundered separately from other clothing.

5.4. Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or other secure location to restrict access.

Accidental Release and First Aid Measures

6.1. Accidental Release

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways. Notify safety personnel.

6.2. First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards: May emit toxic fumes (carbon oxides, sulfur oxides, hydrogen chloride) under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain or into the environment.

-

Consult with your institution's environmental health and safety department for specific guidance.

Logical and Workflow Diagrams

The following diagrams illustrate general safety principles and workflows applicable to the handling of this compound.

Caption: Relationship between hazard identification, risk assessment, and control measures.

Caption: Standard laboratory workflow for safely handling hazardous chemicals.

Conclusion

This compound is a research chemical with identified acute toxicity, skin, eye, and respiratory irritation hazards. A significant lack of specific toxicological data necessitates a highly cautious approach to its handling. Strict adherence to the use of engineering controls, appropriate personal protective equipment, and sound laboratory hygiene practices is essential to minimize the risk of exposure. All laboratory personnel must be thoroughly trained on the potential hazards and safe handling procedures outlined in this guide before working with this compound.

References

(4-Chlorothiophen-2-yl)methanol: A Comprehensive Technical Guide for Researchers

An in-depth examination of (4-Chlorothiophen-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. This guide provides a thorough overview of its nomenclature, chemical properties, and a detailed, though synthetically inferred, experimental protocol for its preparation.

Introduction

This compound is a substituted thiophene derivative that has garnered interest in various fields of chemical research, particularly in the development of novel pharmaceuticals and functional materials. The presence of the chlorothiophene core and a reactive hydroxymethyl group makes it a versatile intermediate for the synthesis of more complex molecular architectures. This document aims to provide a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound.

Nomenclature and Synonyms

To ensure clarity and facilitate literature searches, a comprehensive list of synonyms and identifiers for this compound is provided below.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 233280-30-3[1] |

| Molecular Formula | C5H5ClOS[1] |

| Molecular Weight | 148.61 g/mol [1] |

| Synonyms | 4-Chlorothiophene-2-methanol[2] |

| 2-Thiophenemethanol, 4-chloro-[1] | |

| (4-chloro-2-thienyl)methanol[1] | |

| 4-CHLOROTHIOPHENE-2-METHANOL[1] |

Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 147.9749636 Da[1] |

| Monoisotopic Mass | 147.9749636 Da[1] |

| Topological Polar Surface Area | 29.5 Ų |

| Heavy Atom Count | 8 |

| Complexity | 126 |

Note: These properties are computationally derived from PubChem.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a standard and reliable method for its preparation would involve the reduction of the corresponding aldehyde, 4-chloro-2-thiophenecarboxaldehyde. The following is a generalized, yet detailed, protocol based on well-established chemical transformations.

Synthesis of this compound via Reduction of 4-chloro-2-thiophenecarboxaldehyde

Reaction Scheme:

A potential synthetic route to this compound.

Materials:

-

4-chloro-2-thiophenecarboxaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous methanol. Place the flask in an ice bath and stir the solution until it reaches 0 °C.

-

Reduction: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. The addition should be controlled to prevent excessive foaming.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Spectroscopic Data

No experimentally-derived spectroscopic data for this compound has been identified in the public domain. For researchers who synthesize this compound, it is recommended to perform standard characterization techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Logical Relationships in Synthesis

The synthesis of this compound is a straightforward process that relies on the fundamental principles of organic chemistry. The logical workflow is depicted below.

Workflow for the synthesis of this compound.

Conclusion

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. While detailed experimental data on the compound itself is sparse in publicly available literature, its synthesis can be reliably achieved through the reduction of its corresponding aldehyde. This guide provides a foundational resource for researchers, offering a comprehensive list of synonyms, computed physicochemical properties, and a detailed, practical protocol for its preparation. Further experimental characterization of this compound would be a valuable contribution to the chemical sciences.

References

Commercial Suppliers and Technical Guide for (4-Chlorothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(4-Chlorothiophen-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene ring system is a key structural motif in a variety of biologically active compounds. This technical guide provides an in-depth overview of commercial suppliers, a detailed synthetic protocol, and its application in the development of kinase inhibitors.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. The purity and available quantities can vary, and pricing is often available upon request. Below is a summary of some commercial sources.

| Supplier | CAS Number | Purity | Available Quantities |

| AOBChem | 233280-30-3 | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g (Backordered, China stock delivered in 7-10 days)[1] |

| Aladdin Scientific Corporation | 193602-41-4 | ≥97% | 1g |

| CHIRALEN | 1807212-33-4 | 98% | 100mg, 250mg, 1g |

| BLD Pharm | 193602-41-4 | ≥97% (typical) | Inquire for details |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C5H5ClOS[2][3] |

| Molecular Weight | 148.61 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 233280-30-3[2] |

| Appearance | Not specified, likely an oil or low-melting solid |

| Storage | 2-8°C, sealed in a dry environment[1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the reduction of a suitable carbonyl precursor, such as 4-chlorothiophene-2-carbaldehyde. The following is a representative experimental protocol.

Reaction: Reduction of 4-chlorothiophene-2-carbaldehyde

Reagents and Materials:

-

4-chlorothiophene-2-carbaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-chlorothiophene-2-carbaldehyde in methanol at 0°C (ice bath) with stirring.

-

Reduction: Slowly add sodium borohydride to the solution in portions. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate it under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The thiophene scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[6] this compound serves as a crucial intermediate in the synthesis of more complex molecules targeting these pathways.

For instance, derivatives of this compound can be elaborated to form N-(thiophen-2-yl)benzamides, which have been identified as potent inhibitors of the BRAF V600E mutant kinase, a key driver in many melanomas.[4] The synthesis of such inhibitors often involves the conversion of the hydroxymethyl group of this compound to other functionalities, such as an amine or a carboxylic acid, to enable coupling with other molecular fragments.

Below is a generalized workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.

Caption: Synthetic workflow for a kinase inhibitor.

Safety Information

This compound is classified as harmful and an irritant.[2]

-

Hazard Statements: Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and work in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. This compound [aobchem.com]

- 2. This compound | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H5ClOS) [pubchemlite.lcsb.uni.lu]

- 4. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

An In-depth Technical Guide on the Core Reactivity of (4-Chlorothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorothiophen-2-yl)methanol is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. The presence of a chlorine atom, a hydroxymethyl group, and the inherent reactivity of the thiophene ring provide multiple avenues for synthetic transformations. This guide details the fundamental reactivity of this compound, providing insights into its synthesis and key chemical modifications, supported by experimental protocols and quantitative data.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 4-chloro-2-thiophenecarboxaldehyde.

Experimental Protocol: Reduction of 4-chloro-2-thiophenecarboxaldehyde

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

Dissolve 4-chloro-2-thiophenecarboxaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound.

| Reactant | Molar Eq. |

| 4-chloro-2-thiophenecarboxaldehyde | 1.0 |

| Sodium borohydride (NaBH₄) | 1.1 |

Typical Yield: 90-98%

Core Reactivity of the Hydroxymethyl Group

The primary alcohol functionality of this compound is a key site for various chemical transformations, including oxidation and conversion to a leaving group for subsequent nucleophilic substitution.

Oxidation Reactions

The hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid depending on the choice of oxidizing agent.

Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are effective for this transformation.

Reaction Scheme:

Caption: Oxidation to the corresponding aldehyde.

Experimental Protocol: PCC Oxidation

-

Suspend Pyridinium Chlorochromate (PCC) (1.5 eq) in dichloromethane (CH₂Cl₂).

-

Add a solution of this compound (1.0 eq) in CH₂Cl₂ to the suspension.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield 4-chloro-2-thiophenecarboxaldehyde.

| Reactant | Molar Eq. |

| This compound | 1.0 |

| Pyridinium Chlorochromate (PCC) | 1.5 |

Typical Yield: 75-85%

Stronger oxidizing agents like Jones reagent (CrO₃ in H₂SO₄/acetone) are required for the oxidation to the carboxylic acid.

Reaction Scheme:

Caption: Oxidation to the corresponding carboxylic acid.

Experimental Protocol: Jones Oxidation

-

Dissolve this compound (1.0 eq) in acetone and cool to 0 °C.

-

Add Jones reagent dropwise to the solution until a persistent orange color is observed.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloro-2-thiophenecarboxylic acid.

| Reactant | Molar Eq. |

| This compound | 1.0 |

| Jones Reagent | Excess |

Typical Yield: 70-80%

Conversion to (4-Chlorothiophen-2-yl)methyl Halides

The hydroxyl group can be readily converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is commonly used to synthesize the corresponding chloride.

Reaction Scheme:

Caption: Conversion to the corresponding chloride.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C.

-

Add thionyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain (4-Chlorothiophen-2-yl)methyl chloride.

| Reactant | Molar Eq. |

| This compound | 1.0 |

| Thionyl chloride (SOCl₂) | 1.1 |

| Pyridine | 1.2 |

Typical Yield: 85-95%

Reactivity of the Thiophene Ring

The chloro-substituted thiophene ring is a versatile platform for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. The chlorine atom at the 4-position and the potential for functionalization at the 5-position (alpha to the sulfur atom) are key reactive sites.

Palladium-Catalyzed Cross-Coupling Reactions

Derivatives of this compound, particularly the corresponding halides (e.g., bromide or iodide, which can be prepared from the methanol), are excellent substrates for a range of cross-coupling reactions.

This reaction forms a new carbon-carbon bond by coupling an organoboron compound with a halide.

General Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

General Reaction Scheme:

Caption: Heck cross-coupling reaction.

This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.

General Reaction Scheme:

Caption: Sonogashira cross-coupling reaction.

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

General Reaction Scheme:

Caption: Buchwald-Hartwig amination reaction.

Note on Cross-Coupling Protocols: The specific conditions for these reactions (catalyst, ligand, base, solvent, and temperature) are highly dependent on the specific substrates and desired products. Optimization is often required to achieve high yields.

Summary of Key Reactions and Data

| Reaction Type | Starting Material | Key Reagents | Product | Typical Yield (%) |

| Synthesis | 4-chloro-2-thiophenecarboxaldehyde | NaBH₄, Methanol | This compound | 90-98 |

| Oxidation (Aldehyde) | This compound | PCC, CH₂Cl₂ | 4-chloro-2-thiophenecarboxaldehyde | 75-85 |

| Oxidation (Carboxylic Acid) | This compound | Jones Reagent | 4-chloro-2-thiophenecarboxylic acid | 70-80 |

| Chlorination | This compound | SOCl₂, Pyridine | (4-Chlorothiophen-2-yl)methyl chloride | 85-95 |

| Suzuki-Miyaura Coupling | (4-Chlorothiophen-2-yl)methyl bromide | Arylboronic acid, Pd catalyst, Base | Aryl-substituted thiophene derivative | Variable |

| Heck Reaction | 2-Bromo-4-chlorothiophene | Alkene, Pd catalyst, Base | Alkene-substituted thiophene derivative | Variable |

| Sonogashira Coupling | 2-Iodo-4-chlorothiophene | Terminal Alkyne, Pd catalyst, Cu(I), Base | Alkyne-substituted thiophene derivative | Variable |

| Buchwald-Hartwig Amination | 2-Bromo-4-chlorothiophene | Amine, Pd catalyst, Base | Amine-substituted thiophene derivative | Variable |

Conclusion

This compound is a versatile building block with multiple reactive sites that can be selectively functionalized. The hydroxymethyl group offers a handle for oxidation and nucleophilic substitution, while the thiophene ring, particularly after conversion of the alcohol to a halide, provides a scaffold for a variety of powerful palladium-catalyzed cross-coupling reactions. This diverse reactivity makes it a valuable intermediate for the synthesis of complex molecules in drug discovery and materials science. Further exploration of its reactivity will undoubtedly lead to the development of novel compounds with significant applications.

Methodological & Application

Application Notes and Protocols: (4-Chlorothiophen-2-yl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(4-Chlorothiophen-2-yl)methanol is a versatile heterocyclic building block in organic synthesis, offering a reactive hydroxyl group and a thiophene core amenable to further functionalization. Its utility spans the synthesis of pharmaceutical intermediates, agrochemicals, and materials with desirable electronic properties. This document provides an overview of its applications and detailed protocols for key transformations.

Overview of Synthetic Applications

This compound serves as a precursor to a variety of more complex molecules. The primary reactive site is the hydroxymethyl group, which can be readily oxidized to the corresponding aldehyde or converted to a leaving group for nucleophilic substitution. The chloro-substituted thiophene ring allows for subsequent cross-coupling reactions, providing a pathway to elaborate molecular scaffolds.

A general workflow for the utilization of this compound is depicted below. This workflow highlights the key transformations that convert the initial building block into more complex and functionally diverse intermediates.

Caption: Synthetic pathways from this compound.

Key Synthetic Transformations and Protocols

Oxidation to 4-Chloro-2-thiophenecarboxaldehyde

The oxidation of the primary alcohol to an aldehyde is a fundamental transformation, providing a key intermediate for reactions such as reductive amination, Wittig reactions, and the formation of imines.

Experimental Protocol:

-

Reagents and Materials:

-

This compound

-

Manganese(IV) oxide (MnO₂) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

Round-bottom flask, magnetic stirrer, and standard glassware

-

-

Procedure (using MnO₂):

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of alcohol) in a round-bottom flask, add activated manganese(IV) oxide (5-10 eq).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-chloro-2-thiophenecarboxaldehyde.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure aldehyde.

-

Quantitative Data:

| Oxidizing Agent | Equivalents | Solvent | Reaction Time (h) | Yield (%) |

| MnO₂ | 5-10 | Dichloromethane | 4-24 | 75-90 |

| PCC | 1.5 | Dichloromethane | 1-3 | 70-85 |

Williamson Ether Synthesis

The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form an ether. This reaction is particularly useful for introducing a variety of side chains.

Experimental Protocol:

-

Reagents and Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup (e.g., nitrogen or argon)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-12 hours).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Quantitative Data:

| Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |

| Methyl Iodide | NaH | THF | 2-4 | 85-95 |

| Benzyl Bromide | NaH | THF | 4-8 | 80-90 |

| Ethyl Bromoacetate | NaH | DMF | 6-12 | 70-80 |

Conversion to 2-(Chloromethyl)-4-chlorothiophene for Subsequent Coupling Reactions

For certain cross-coupling reactions, converting the alcohol to a more reactive halide, such as a chloride, is advantageous.

Experimental Protocol:

-

Reagents and Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Pyridine (optional, as a scavenger for HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, and gas trap

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise. A small amount of pyridine can be added to neutralize the HCl generated.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of crushed ice and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-4-chlorothiophene.

-

The product is often used in the next step without further purification, but can be purified by vacuum distillation or column chromatography if necessary.

-

Quantitative Data:

| Reagent | Solvent | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | SOCl₂ | Dichloromethane | 1-3 (reflux) | 80-95 |

This activated intermediate can then be used in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the 2-position.

Caption: Suzuki-Miyaura coupling of the activated intermediate.

Applications in the Synthesis of Bioactive Molecules

Thiophene-containing compounds are prevalent in many biologically active molecules, including kinase inhibitors and anti-inflammatory agents. This compound provides a valuable starting point for the synthesis of such compounds. For instance, the corresponding aldehyde can be a key component in the synthesis of chalcones, which are known to possess a wide range of pharmacological activities.

While direct signaling pathway diagrams involving this compound are not available, the logical flow for its use in the discovery of bioactive compounds can be visualized.

The Versatility of (4-Chlorothiophen-2-yl)methanol in Medicinal Chemistry: A Scaffolding Approach

(4-Chlorothiophen-2-yl)methanol is emerging as a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its unique combination of a reactive hydroxymethyl group and a chlorinated thiophene ring provides a platform for synthesizing a diverse range of derivatives with potential applications in various disease areas, including inflammation, infectious diseases, and oncology. The thiophene moiety, a well-recognized pharmacophore, often serves as a bioisosteric replacement for a phenyl ring, which can enhance metabolic stability and binding affinity. The presence of a chlorine atom can further modulate the electronic properties and metabolic fate of the resulting molecules.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound as a starting material for the synthesis of biologically active compounds.

Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₅ClOS |

| Molecular Weight | 148.61 g/mol |

| IUPAC Name | This compound |

| CAS Number | 233280-30-3 |

Application Notes